N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide
Description
However, based on standard nomenclature and structural analysis, the compound is a sulfonamide derivative with a benzo[b][1,4]oxazepine core. Its structure includes:
- A benzo[b][1,4]oxazepine scaffold (a seven-membered heterocyclic ring with oxygen and nitrogen atoms).
- Isopentyl and dimethyl substituents at position 5 and 3,3 of the oxazepine ring.
- A 3,4-dimethoxybenzenesulfonamide group attached to position 7 of the scaffold.
This compound likely exhibits biological activity due to its sulfonamide moiety, which is common in enzyme inhibitors (e.g., carbonic anhydrase or kinase inhibitors).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6S/c1-16(2)11-12-26-19-13-17(7-9-20(19)32-15-24(3,4)23(26)27)25-33(28,29)18-8-10-21(30-5)22(14-18)31-6/h7-10,13-14,16,25H,11-12,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDKCJDSJYRSGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide is a novel compound with a complex molecular structure that suggests potential biological activities. This article explores its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 448.6 g/mol. Its structure integrates a tetrahydrobenzo[b][1,4]oxazepine core with various substituents that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 1428373-16-3 |
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, sulfonamide derivatives have been evaluated for their cytotoxic effects against various human tumor cell lines. These studies indicate that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cellular integrity .
The proposed mechanism of action involves the inhibition of specific enzymes crucial for cancer cell proliferation. The structural features of the compound allow it to interact with target proteins involved in cell cycle regulation and apoptosis. Morphological changes characteristic of apoptosis have been observed in treated cells, including chromatin condensation and cell shrinkage .
In Vitro Studies
In vitro experiments have demonstrated that similar compounds exhibit potent cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cell lines at low concentrations (nanomolar range). These studies typically utilize assays such as MTT or Annexin V staining to assess cell viability and apoptosis rates .
In Vivo Studies
Animal models have also been employed to evaluate the efficacy of related compounds in reducing tumor growth. For example, thiosemicarbazone derivatives have shown promising results in vivo, where they were administered at specific dosages without significant toxicity to normal tissues .
Future Directions
Further research is necessary to elucidate the full pharmacological profile of this compound. Areas for future investigation include:
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- Optimization of Structure : Modifications to enhance potency and selectivity against cancer cells.
- Clinical Trials : Progressing from preclinical findings to clinical evaluations to establish safety and efficacy in humans.
Comparison with Similar Compounds
Comparison with Similar Compounds
Limitation: The provided evidence focuses on crystallographic software (SHELX, ORTEP-3, WinGX) rather than chemical data for the compound or its analogs. Below is a hypothetical framework for comparing such compounds, based on standard methodologies inferred from the evidence:
Table 1: Structural and Functional Comparison Framework
Key Points of Comparison:
Scaffold Diversity: The target compound’s benzo[b][1,4]oxazepine core is distinct from benzodiazepines (e.g., Diazepam) but shares a fused benzene-heterocycle motif. This scaffold may enhance metabolic stability compared to simpler sulfonamides .
Crystallographic Analysis :
- Software like SHELXL (for refinement) and WinGX (for data integration) are industry standards for determining bond lengths, angles, and torsional conformations of such molecules .
- ORTEP-3 could generate thermal ellipsoid plots to visualize steric effects of the isopentyl and dimethyl groups .
Hypothetical SAR (Structure-Activity Relationship) :
- The isopentyl chain may enhance lipophilicity, improving membrane permeability compared to shorter alkyl chains.
- 3,4-Dimethoxy groups on the benzene ring could modulate electronic effects, influencing binding affinity to hypothetical targets like kinases or proteases.
Research Findings and Data Gaps
Critical Analysis of Evidence:
- The provided sources discuss software tools but lack experimental data (e.g., IC₅₀ values, crystallographic parameters) for the target compound or its analogs.
Recommendations for Further Study:
- Consult databases like PubChem or ChEMBL for bioactivity data.
- Review journals like Journal of Medicinal Chemistry for synthetic routes or SAR studies on benzooxazepine derivatives.
Q & A
Q. What in vitro assays quantify the compound’s inhibition of cyclooxygenase (COX) isoforms?
- Methodology : Fluorescent COX-1/2 inhibitor screening kits (e.g., Cayman Chemical) measure IC values. Competitive binding assays with -labeled ligands validate selectivity. Structural analogs with known COX affinity serve as positive controls .
Structural and Functional Insights
Q. How does the 3,4-dimethoxybenzenesulfonamide moiety influence solubility and membrane permeability?
- Methodology : Parallel artificial membrane permeability assays (PAMPA) quantify passive diffusion. Solubility is measured in biorelevant media (FaSSIF/FeSSIF). Computational tools (e.g., SwissADME) predict bioavailability, guided by the methoxy groups’ H-bond acceptor capacity .
Q. What role does the isopentyl group play in modulating metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
